1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14962585
InChI: InChI=1S/C29H28N2O4/c1-3-4-5-8-18-34-21-16-14-20(15-17-21)26-25-27(32)22-11-6-7-12-23(22)35-28(25)29(33)31(26)24-13-9-10-19(2)30-24/h6-7,9-17,26H,3-5,8,18H2,1-2H3
SMILES:
Molecular Formula: C29H28N2O4
Molecular Weight: 468.5 g/mol

1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14962585

Molecular Formula: C29H28N2O4

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C29H28N2O4
Molecular Weight 468.5 g/mol
IUPAC Name 1-(4-hexoxyphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C29H28N2O4/c1-3-4-5-8-18-34-21-16-14-20(15-17-21)26-25-27(32)22-11-6-7-12-23(22)35-28(25)29(33)31(26)24-13-9-10-19(2)30-24/h6-7,9-17,26H,3-5,8,18H2,1-2H3
Standard InChI Key UUGQYVUJUCEIPJ-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=CC=CC=C5C3=O

Introduction

1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole framework. This compound integrates multiple functional groups, including a hexyloxy group and a 6-methylpyridine moiety, which enhance its lipophilicity and potentially influence its interactions with biological targets. The molecular weight of this compound is approximately 468.5 g/mol.

Synthesis Methods

The synthesis of 1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be approached through various methods, including multicomponent reactions. These methods allow for the efficient synthesis of a wide range of derivatives with diverse substituents, which is beneficial for exploring different biological activities .

Synthesis Protocol Example

  • Multicomponent Reaction: This involves the interaction of aryl aldehydes, primary amines, and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates under mild conditions. The reaction is typically carried out in ethanol with acetic acid as a catalyst, resulting in high yields of the desired chromeno-pyrrole derivatives .

Biological Activities and Potential Applications

Compounds with similar structural features to 1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown various biological activities, including potential pharmacological effects. These activities suggest that such compounds could be candidates for further pharmacological evaluation.

Biological ActivityPotential Application
AntimicrobialTherapeutic agents against infections
Anti-inflammatoryTreatment of inflammatory conditions
AntioxidantProtection against oxidative stress

Interaction Studies

Understanding how 1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as spectroscopy and molecular docking are employed to study these interactions, providing insights into its therapeutic potential and safety profile.

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